molecular formula C25H20N6OS B4328285 5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B4328285
M. Wt: 452.5 g/mol
InChI Key: HFCLPANSQREION-UHFFFAOYSA-N
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Description

5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a benzimidazole ring with a triazole ring, further substituted with a benzyl group and an oxadiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Triazole Ring: The triazole ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Attachment of Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions, often using benzyl halides.

    Formation of Oxadiazole Moiety: The oxadiazole ring is formed through cyclization reactions involving acyl hydrazides and nitriles.

    Final Coupling: The final step involves the coupling of the oxadiazole moiety with the benzimidazole-triazole core, typically using thiol-based reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The benzyl group and other aromatic substituents can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like benzyl halides, alkylating agents, and various electrophiles/nucleophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating infections, cancer, and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a benzimidazole ring.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused with a triazole ring.

    Benzimidazole Derivatives: Various benzimidazole derivatives with different substituents and biological activities.

Uniqueness

5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its combination of multiple heterocyclic rings and diverse substituents, which confer a wide range of potential biological activities and applications.

Properties

IUPAC Name

5-[(4-benzyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6OS/c1-17-11-13-19(14-12-17)23-26-22(32-29-23)16-33-25-28-27-24-30(15-18-7-3-2-4-8-18)20-9-5-6-10-21(20)31(24)25/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLPANSQREION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C4N3C5=CC=CC=C5N4CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

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